(-)-Halosaline
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Overview
Description
(-)-Halosaline is a chiral compound known for its unique chemical properties and potential applications in various fields It is a stereoisomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Halosaline typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(-)-Halosaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(-)-Halosaline has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (-)-Halosaline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby altering a metabolic pathway and producing a therapeutic effect.
Comparison with Similar Compounds
(-)-Halosaline can be compared with other chiral compounds, such as:
(-)-Menthol: Both are chiral and have applications in pharmaceuticals, but this compound has a different molecular structure and set of properties.
(-)-Limonene: Another chiral compound with uses in the fragrance industry, but it differs significantly in its chemical behavior and applications.
The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(2R)-1-piperidin-2-ylpentan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-2-5-10(12)8-9-6-3-4-7-11-9/h9-12H,2-8H2,1H3/t9?,10-/m1/s1 |
InChI Key |
UNJGJWVJJMZDOT-QVDQXJPCSA-N |
Isomeric SMILES |
CCC[C@H](CC1CCCCN1)O |
Canonical SMILES |
CCCC(CC1CCCCN1)O |
Origin of Product |
United States |
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